2,4-Dichloropyrimidine

Suzuki coupling microwave-assisted synthesis regioselective arylation

2,4-Dichloropyrimidine (CAS 3934-20-1) is a versatile, dual-electrophilic halogenated heteroaromatic building block essential for medicinal chemistry and agrochemical synthesis. Its electronically distinct C2 and C4 chlorine atoms enable predictable, sequential functionalization via SNAr or cross-coupling, a regioselectivity impossible with symmetric isomers like 4,6-dichloropyrimidine. This single intermediate uniquely supports one-pot double Suzuki protocols for rapid assembly of 2,4-diarylpyrimidine kinase inhibitor cores and late-stage diversification of antimalarial/antiviral agents, significantly reducing synthetic step count and purification burden. Choose 2,4-dichloropyrimidine to streamline your SAR exploration and scale-up workflows.

Molecular Formula C4H2Cl2N2
Molecular Weight 148.98 g/mol
CAS No. 3934-20-1
Cat. No. B019661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloropyrimidine
CAS3934-20-1
Synonyms2-Chloropyrimidin-4-yl Chloride;  NSC 20212;  NSC 37531;  NSC 49119; 
Molecular FormulaC4H2Cl2N2
Molecular Weight148.98 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1Cl)Cl
InChIInChI=1S/C4H2Cl2N2/c5-3-1-2-7-4(6)8-3/h1-2H
InChIKeyBTTNYQZNBZNDOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloropyrimidine (CAS 3934-20-1) Procurement Guide: Core Physicochemical and Structural Profile


2,4-Dichloropyrimidine is a halogenated heteroaromatic building block consisting of a pyrimidine core substituted with chlorine atoms at the C2 and C4 positions [1]. The compound exhibits a molecular weight of 148.98 g/mol and a melting point of 57–61 °C, with solubility in methanol, chloroform, ethyl acetate, and partial solubility in water . The C2 and C4 chlorine substituents are both activated toward nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, but with differential reactivity profiles that enable controlled sequential functionalization [2].

Why 2,4-Dichloropyrimidine Cannot Be Arbitrarily Substituted by Other Dichloropyrimidine Isomers or Dichloroheteroarenes


Substituting 2,4-dichloropyrimidine with a positional isomer such as 2,5-dichloropyrimidine or 4,6-dichloropyrimidine fundamentally alters the regiochemical outcome of both cross-coupling and nucleophilic substitution reactions [1]. The 2,4-dichloro substitution pattern places the two electrophilic centers at electronically distinct positions on the pyrimidine ring—C4 is adjacent to one ring nitrogen while C2 is flanked by two—creating a predictable hierarchy of reactivity that is absent in symmetric isomers . Furthermore, 2,4-dichloropyrimidine displays electrophilicity substantially greater than aryl chlorides, making it a distinct reactivity class from dichlorobenzenes or dichloropyridines; for instance, 2,4-dichloropyridine exhibits fundamentally different site-selectivity patterns under identical cross-coupling conditions [2].

Quantitative Differentiation Evidence for 2,4-Dichloropyrimidine: C4 vs C2 Regioselectivity, Synthetic Yield, and Catalytic Efficiency Benchmarks


C4-Selective Suzuki–Miyaura Coupling Under Microwave Irradiation: Catalyst Loading and Reaction Time Benchmarking

Microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with aryl and heteroaryl boronic acids proceeds with exclusive C4 regioselectivity, achieving good to excellent yields using only 0.5 mol% Pd(PPh3)4 catalyst loading in 15 minutes [1]. This represents a marked improvement over conventional thermal Suzuki coupling conditions for dichloropyrimidines, which typically require 2–5 mol% catalyst loading and reaction times of 2–24 hours [1].

Suzuki coupling microwave-assisted synthesis regioselective arylation

C2-Selective Pd-Catalyzed C–S Cross-Coupling Inverts >1500 Precedent Reports of C4 Preference

Under most conditions, 2,4-dihalopyrimidines undergo substitution at C4. Pd(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands uniquely effect C2-selective cross-coupling of 2,4-dichloropyrimidine with thiols, achieving high C2 selectivity with most primary thiols and thiophenols [1]. This stands in stark contrast to approximately 1500 previously reported Pd-catalyzed cross-couplings of 2,4-dichloropyrimidine that favor C4 in the absence of other substituents [1].

C–S cross-coupling palladium catalysis regioselectivity inversion

One-Pot Double Suzuki Coupling of 2,4-Dichloropyrimidine: Solvent-Controlled Reactivity Enables Sequential Diarylation

An effective one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine enables the quick and efficient synthesis of diarylated pyrimidines . The choice of solvent proved critical: alcoholic solvent mixtures afford much greater reactivity and require correspondingly lower temperatures than polar aprotic solvents . This sequential coupling exploits the inherent C4 > C2 reactivity hierarchy of 2,4-dichloropyrimidine to install two distinct aryl groups without intermediate isolation.

one-pot synthesis double Suzuki coupling diarylated pyrimidines

SNAr Amination Regioselectivity Reversal: Tertiary Amines Enable Exclusive C2 Substitution Despite Standard C4 Preference

The SNAr reaction of 2,4-dichloropyrimidines further substituted with an electron-withdrawing group at C5 exhibits standard selectivity for substitution at C4 [1]. However, tertiary amine nucleophiles show excellent C2 selectivity, enabling in situ N-dealkylation to yield products formally corresponding to secondary amine addition at C2 [1]. This reaction is fast under simple conditions, demonstrates good generality for tertiary amine structure, and proceeds in moderate to excellent yields [1].

SNAr amination tertiary amine nucleophiles regioselectivity control

Sequential Functionalization via Regioselective Sonogashira Coupling at C4 Followed by C2 Nucleophilic Substitution

Starting from 2,4-dichloropyrimidine, a concise synthetic route to medicinally important 4-aryl-5-pyrimidinylimidazoles employs sequential substitution of the 4- and 2-chloro groups using regioselective Sonogashira coupling at C4, followed by nucleophilic substitution at C2, yielding pyrimidinylalkyne derivatives that are oxidized to 1,2-diketones for cyclocondensation [1]. This sequential functionalization achieves good overall yields and explicitly exploits the differential reactivity of C4 and C2 chlorine atoms in 2,4-dichloropyrimidine [1].

Sonogashira coupling sequential functionalization pyrimidinylimidazoles

Electrophilicity Comparison: 2,4-Dichloropyrimidine vs Aryl Chlorides in Nucleophilic Substitution

The highly electrophilic nature of 2,4-dichloropyrimidine compared to aryl chlorides has been exploited to prepare organoselenium derivatives and other nucleophilic substitution products under milder conditions than those required for unactivated aryl chlorides [1]. This enhanced electrophilicity stems from the electron-withdrawing effect of the two ring nitrogens in the pyrimidine core, which activate both C2 and C4 positions toward SNAr relative to carbocyclic aryl chlorides [2].

electrophilicity SNAr reactivity heteroaryl chlorides

Optimal Procurement and Application Scenarios for 2,4-Dichloropyrimidine (CAS 3934-20-1) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of 2,4-Diarylpyrimidine Kinase Inhibitor Scaffolds via One-Pot Double Suzuki Coupling

2,4-Dichloropyrimidine is the optimal starting material for constructing 2,4-diarylpyrimidine cores prevalent in kinase inhibitor pharmacophores [1]. The demonstrated one-pot double Suzuki coupling protocol using alcoholic solvent mixtures enables sequential installation of two distinct aryl groups without intermediate purification [2]. This capability directly supports medicinal chemistry library synthesis, reducing step count and purification burden relative to alternative routes requiring separate building blocks or protective group strategies [2].

Diversity-Oriented Synthesis: Accessing Both C4- and C2-Functionalized Pyrimidines from a Single Building Block

For laboratories engaged in diversity-oriented synthesis or structure-activity relationship (SAR) exploration, 2,4-dichloropyrimidine provides a single procurement item that enables access to both C4- and C2-differentiated products [1]. Standard Pd-catalyzed conditions yield C4-selective cross-coupling with ∼1500 literature precedents [2], while recently developed Pd-NHC catalyst systems enable exclusive C2-selective C–S coupling [2]. Microwave-assisted Suzuki protocols further enable rapid C4-arylation with only 0.5 mol% catalyst loading in 15 minutes [3]. This flexibility cannot be achieved with monohalogenated or symmetrically substituted dichloropyrimidine isomers.

Antiviral and Antimalarial Agent Development: Late-Stage Functionalization via C6 Metalation

2,4-Dichloropyrimidine derivatives (specifically 2,4-dichloro-5-alkoxypyrimidines) enable modular synthesis of antimalarial diaminopyrimidine agents such as P218 through C6 metalation using (TMP)2Zn·2MgCl2·2LiCl base [1]. This approach allows for late-stage modification of the C6 position and tail fragment diversification, supporting analog generation in antimalarial drug discovery programs [1]. The C2-selective C–S coupling methodology has been demonstrated for derivatives of antiviral agents, further validating the utility of this scaffold in antiviral development [2].

Agrochemical Intermediate: Fungicidal and Herbicidal Pyrimidine Derivatives

2,4-Dichloropyrimidine serves as a key intermediate in the synthesis of agricultural fungicides and herbicides [1]. The compound‘s dual electrophilic sites enable sequential functionalization with diverse amines, alcohols, and thiols to generate substituted pyrimidines with biological activity against fungal and bacterial pathogens [1]. Industrial-scale procurement of this building block supports manufacturing of agrochemical active ingredients where the 2,4-disubstituted pyrimidine motif confers target activity.

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